molecular formula C12H20N2 B14221502 1,2-Benzenediamine, N,N'-dipropyl- CAS No. 573979-51-8

1,2-Benzenediamine, N,N'-dipropyl-

Cat. No.: B14221502
CAS No.: 573979-51-8
M. Wt: 192.30 g/mol
InChI Key: OKCUXZXAASMPMC-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, N,N’-dipropyl- is an organic compound with the molecular formula C12H20N2 It is a derivative of 1,2-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenediamine, N,N’-dipropyl- can be synthesized through a multi-step process. One common method involves the lithiation of primary 1,2-benzenediamine, followed by reaction with the appropriate acyl chloride and reduction with lithium aluminium hydride (LiAlH4) . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for 1,2-benzenediamine, N,N’-dipropyl- are not well-documented in the literature. the general principles of organic synthesis, such as maintaining purity and yield, would apply. Large-scale production would likely involve optimization of reaction conditions and purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine, N,N’-dipropyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to the parent 1,2-benzenediamine.

    Substitution: It can undergo substitution reactions where the propyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can regenerate the parent diamine.

Scientific Research Applications

1,2-Benzenediamine, N,N’-dipropyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, N,N’-dipropyl- involves its interaction with various molecular targets. The propyl groups increase its lipophilicity, allowing it to interact more readily with hydrophobic regions of proteins and other biomolecules. This can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediamine: The parent compound without the propyl groups.

    N,N’-Dimethyl-1,2-benzenediamine: A similar compound with methyl groups instead of propyl groups.

    N,N’-Diethyl-1,2-benzenediamine: A similar compound with ethyl groups instead of propyl groups.

Uniqueness

1,2-Benzenediamine, N,N’-dipropyl- is unique due to the presence of propyl groups, which confer different physical and chemical properties compared to its analogs. These properties can affect its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other compounds may not be as effective .

Properties

CAS No.

573979-51-8

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

1-N,2-N-dipropylbenzene-1,2-diamine

InChI

InChI=1S/C12H20N2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h5-8,13-14H,3-4,9-10H2,1-2H3

InChI Key

OKCUXZXAASMPMC-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC=C1NCCC

Origin of Product

United States

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